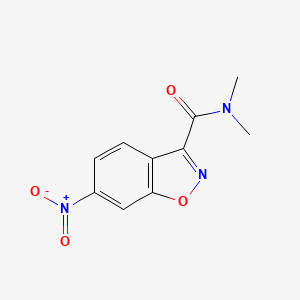

N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-12(2)10(14)9-7-4-3-6(13(15)16)5-8(7)17-11-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFZSCCBYFRXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide typically involves the nitration of a benzoxazole precursor. One common method is the condensation reaction between 2-aminophenol and an aldehyde to form the benzoxazole ring, followed by nitration and subsequent introduction of the carboxamide group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring structure allows for binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide and related compounds:

Key Observations :

- This compound differs from simpler benzoxazoles (e.g., 5-nitrobenzoxazole) in the positioning of the nitro group and the presence of a dimethylated carboxamide, which may reduce polarity compared to carboxylic acid derivatives like 3-carboxybenzoxazole.

- The compound in , N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, is a benzamide rather than a benzoxazole.

Biological Activity

N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a benzoxazole core with a nitro group at the 6-position and a dimethylamino group. Its unique structure contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Recent studies have shown that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. This compound has been evaluated against several bacterial strains. The minimal inhibitory concentrations (MIC) of this compound against common pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis (Gram-positive) | 32 |

| Escherichia coli (Gram-negative) | 64 |

These results indicate that while the compound shows some antimicrobial potential, it is selective towards certain strains.

2. Anticancer Properties

This compound has demonstrated cytotoxic effects on various cancer cell lines, including:

- Breast cancer (MCF-7, MDA-MB-231)

- Lung cancer (A549)

- Liver cancer (HepG2)

The compound's IC50 values against these cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 12 |

| A549 | 20 |

| HepG2 | 18 |

These findings suggest that this compound may act as a lead compound for the development of anticancer agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound interacts with specific enzymes, potentially inhibiting their activity and disrupting metabolic pathways.

- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components.

- Cellular Pathway Modulation : The benzoxazole structure allows for binding to various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers after treatment with the compound.

Case Study 2: Antimicrobial Efficacy

In another investigation assessing its antimicrobial properties, this compound was found to inhibit biofilm formation in Escherichia coli. This suggests potential applications in treating infections where biofilm formation is a concern.

Q & A

Q. What are the optimal synthetic routes and characterization methods for N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using substituted benzoxazole precursors. For example, nitro-functionalized benzoxazole derivatives are often prepared under reflux in ethanol or methanol, with yields influenced by substituent electronic effects . Key characterization techniques include:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns and amide bond formation. Discrepancies in peak splitting (e.g., aromatic protons) may require 2D-COSY or HSQC for resolution .

- IR Spectroscopy : Stretching frequencies for nitro (1520–1350 cm) and carbonyl (1680–1640 cm) groups validate functional groups .

- Chromatography : Flash chromatography (e.g., ethyl acetate/hexane) ensures purity, with TLC monitoring .

Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 2–4 weeks. Monitor degradation via HPLC-MS to identify hydrolytic or photolytic byproducts .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss at 10°C/min under nitrogen .

- Solution Stability : Dissolve in DMSO or aqueous buffers (pH 1–9) and analyze via UV-Vis spectroscopy over 24–72 hours .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Combine single-crystal X-ray diffraction (using SHELXL for refinement ) with -NMR to resolve ambiguities in nitro-group orientation or amide tautomerism.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain discrepancies .

Q. What experimental designs are recommended for evaluating the pharmacological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement (e.g., -labeled antagonists) to assess affinity for CNS targets like dopamine or serotonin receptors, given structural similarity to bioactive benzisoxazole carboxamides .

- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines, with IC determination .

- ADME Profiling : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to predict metabolic clearance .

Q. How should researchers design experiments to probe the electronic effects of the nitro group on reactivity?

- Methodological Answer :

- Hammett Analysis : Synthesize analogs with electron-withdrawing/donating substituents at the 6-position. Correlate reaction rates (e.g., hydrolysis) with σ values to quantify electronic contributions .

- Electrochemical Studies : Cyclic voltammetry in aprotic solvents (e.g., acetonitrile) reveals reduction potentials linked to nitro-group reactivity .

- Computational DOSY : Map electron density via frontier molecular orbital (FMO) analysis to identify reactive sites .

Data Analysis and Validation

Q. What statistical approaches are critical for interpreting dose-response data in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism .

- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in IC values derived from triplicate measurements .

Q. How can crystallographic data be optimized for low-quality diffraction patterns?

- Methodological Answer :

- Data Processing : Use SHELXD for initial phase determination and SHELXL for refinement, applying TWIN commands for twinned crystals .

- Anisotropic Displacement Parameters : Model thermal motion with restraints (e.g., DELU and SIMU in SHELXL) to improve R-factors .

- Validation Tools : Check for voids (PLATON) and hydrogen-bonding consistency (Mercury) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.